molecular formula C12H9F2NO2S B063661 Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate CAS No. 175276-93-4

Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate

Cat. No. B063661
M. Wt: 269.27 g/mol
InChI Key: QZWCWKKYIGCUOG-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate is a chemical compound with significance in heterocyclic chemistry, particularly within the thiazole derivatives family. Thiazoles represent an essential class in heterocyclic compounds, known for their presence in various biologically active molecules and potential in technological applications.

Synthesis Analysis

The synthesis of ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate and related derivatives typically involves cyclization reactions of thiosemicarbazones with ethyl bromopyruvate, followed by characterization through spectroscopic techniques like 1H NMR, 13C NMR, FT-IR, UV–Vis, and single-crystal X-ray diffraction (SC-XRD) methods (Haroon et al., 2019). These processes are further refined and corroborated by density functional theory (DFT) and time-dependent DFT (TDDFT) calculations for detailed molecular structure analysis.

Molecular Structure Analysis

The molecular structure of ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate derivatives is often analyzed using DFT calculations to optimize geometry and analyze frontier molecular orbitals (FMOs). Single-crystal X-ray diffraction (SC-XRD) techniques provide final confirmation of the synthesized compounds' structure, revealing their optimized geometry, charge transfer capabilities, and stability factors such as hyperconjugation and charge delocalization (Haroon et al., 2018).

Chemical Reactions and Properties

Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate compounds engage in various chemical reactions, contributing to their notable nonlinear optical (NLO) properties and potential technological applications. The analysis of natural bond orbitals (NBO) and frontier molecular orbitals (FMOs) helps in understanding their reactivity, charge transfer processes, and involvement in chemical activities. These compounds are found to possess significant NLO character, indicating their importance in the field of optoelectronics (Haroon et al., 2019).

Physical Properties Analysis

The physical properties of ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate derivatives, such as their crystal systems, space groups, and molecular packing modes, are determined through crystallographic studies. These studies often involve Hirshfeld surface analysis to reveal intermolecular interactions within the crystal structure and 3D energy frameworks for visualizing molecular packing modes. DFT calculations also contribute to understanding the electronic structure and properties, including the analysis of HOMO-LUMO gaps (Akhileshwari et al., 2021).

Chemical Properties Analysis

The chemical properties of ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate derivatives are closely tied to their molecular structure and electronic configurations. Studies on these compounds focus on their electronic transitions, charge distributions, and potential as antimicrobial, antioxidant, and antiviral agents. Computational studies, including molecular docking, help predict the interaction of these compounds with biological targets, suggesting their utility in various biomedical applications (Haroon et al., 2021).

Scientific Research Applications

  • Synthesis of 2-Aminoethyl-5-carbethoxythiazoles : Utilizing ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate as a precursor, researchers synthesized ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs. This process involved Michael-like addition of secondary amines and investigated the use of primary amines as well (Boy & Guernon, 2005).

  • Characterization and Computational Studies : A study on ethyl 2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives provided insights into their spectroscopic characterizations and crystal structures. Density Functional Theory (DFT) was used to analyze their geometry, nonlinear optical properties, and frontier molecular orbitals. These compounds demonstrated significant technological applications (Haroon et al., 2019).

  • Improved Synthesis Methods : An improved method for synthesizing 2-bromo-thiazole-4-carboxylic acid was developed, starting from ethyl 2-amino-thiazole-4-carboxylate. This study detailed the synthesis process and structure determination of the resulting compounds (Zhou Zhuo-qiang, 2009).

  • Synthetic Modifications for Antimicrobial Study : Modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate were explored, leading to the synthesis of derivatives that were tested for their antimicrobial activities. This research also included a 3D QSAR analysis of the compounds (Desai, Bhatt, & Joshi, 2019).

  • Antitumor Activity : Ethyl 2-substituted-aminothiazole-4-carboxylate analogs were synthesized and tested for their antitumor activity against various human tumor cell lines. One compound, in particular, exhibited remarkable activity against specific leukemia cell lines (El-Subbagh, Abadi, & Lehmann, 1999).

  • Antioxidant, Antimicrobial, and Antiviral Docking Studies : Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates were synthesized and evaluated for their antimicrobial and antioxidant properties. These compounds were also explored for their potential inhibitory activity against SARS-CoV-2 through molecular docking methods (Haroon et al., 2021).

properties

IUPAC Name

ethyl 2-(2,4-difluorophenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO2S/c1-2-17-12(16)10-6-18-11(15-10)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWCWKKYIGCUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371893
Record name Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate

CAS RN

175276-93-4
Record name Ethyl 2-(2,4-difluorophenyl)-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175276-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175276-93-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HR Hoveyda, GL Fraser, MO Roy… - Journal of Medicinal …, 2015 - ACS Publications
Neurokinin-3 receptor (NK 3 R) has recently emerged as important in modulating the tonic pulsatile gonadotropin-releasing hormone (GnRH) release. We therefore decided to explore …
Number of citations: 28 pubs.acs.org

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